molecular formula C27H24N4O3 B3206882 2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methoxyphenyl)acetamide CAS No. 1040676-78-5

2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B3206882
CAS No.: 1040676-78-5
M. Wt: 452.5 g/mol
InChI Key: UVFRNYNMYIPUOL-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. Key structural features include a 3-benzyl group, an 8-methyl substituent, a 4-oxo moiety, and an N-(4-methoxyphenyl)acetamide side chain. Its synthesis likely follows methods analogous to related pyrimidoindoles, involving multi-step condensation and functionalization reactions .

Properties

IUPAC Name

2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3/c1-18-8-13-23-22(14-18)25-26(27(33)30(17-28-25)15-19-6-4-3-5-7-19)31(23)16-24(32)29-20-9-11-21(34-2)12-10-20/h3-14,17H,15-16H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFRNYNMYIPUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields a tricyclic indole intermediate, which can then be further modified through additional steps to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methoxyphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Core Structure Substituents Key Structural Differences Reported Properties/Activities References
Target Compound : 2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methoxyphenyl)acetamide Pyrimido[5,4-b]indole - 3-Benzyl
- 8-Methyl
- N-(4-methoxyphenyl)acetamide
Reference for structural comparisons; lacks halogen substituents. Not explicitly stated
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one Pyrimido[5,4-b]indole - 8-Fluoro
- 5-(4-Fluorobenzyl)
- 3-(2-Methoxybenzyl)
Halogenation (fluorine) at positions 8 and 5; 2-methoxybenzyl vs. benzyl at position 3. XRD-confirmed structure; potential enhanced metabolic stability due to fluorine
2-{3-[(4-Methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methylphenyl)methyl]acetamide Pyrimido[5,4-b]indole - 3-(4-Methoxyphenyl)methyl
- N-(4-Methylphenyl)methyl
4-Methoxyphenyl vs. benzyl at position 3; 4-methylphenyl vs. 4-methoxyphenyl in acetamide chain. Structural analog with modified solubility/steric effects
(R)-3-Benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-... Pyrimido[4,5-d]pyrimidine (distinct core) Complex substituents including pyridine and diazepine moieties Different heterocyclic core (pyrimidopyrimidine vs. pyrimidoindole); extended functionalization. Likely designed for kinase inhibition or receptor targeting

Biological Activity

The compound 2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methoxyphenyl)acetamide is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The presence of the pyrimidine and indole moieties suggests potential interactions with biological targets such as enzymes and receptors.

Key Structural Features

  • Pyrimidine and Indole Rings : These structures are known for their roles in biological systems, often acting as pharmacophores.
  • Methoxy Group : The methoxyphenyl group can enhance lipophilicity and influence the compound's interaction with biological membranes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar pyrimidine derivatives. For instance, compounds with thiazole and indole rings have shown significant cytotoxic effects against various cancer cell lines. The structure-activity relationship indicates that modifications on the phenyl ring can greatly influence potency.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 9A4311.61 ± 1.92Inhibition of Bcl-2
Compound 10Jurkat1.98 ± 1.22Induction of apoptosis

These findings suggest that the compound may exhibit similar mechanisms, potentially through the inhibition of anti-apoptotic proteins or interference with cell cycle progression.

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial properties. Research has shown that derivatives containing electron-withdrawing groups can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMIC (µg/mL)Activity Level
Compound AStaphylococcus aureus12.5Moderate
Compound BEscherichia coli25.0Low

These results indicate that modifications in the molecular structure can lead to enhanced antimicrobial effectiveness.

Study 1: Antitumor Efficacy

In a recent investigation, a derivative structurally similar to the target compound was tested against various cancer cell lines, including HT29 (colon cancer) and A431 (skin cancer). The study demonstrated that the presence of specific substituents on the phenyl ring significantly affected the anticancer activity, with some compounds exhibiting IC50 values lower than those of established chemotherapeutics like doxorubicin.

Study 2: Antimicrobial Properties

Another study focused on a series of phenylthiazolamine derivatives revealed promising antibacterial activity comparable to standard antibiotics like norfloxacin. The presence of hydroxyl or methoxy groups was crucial for enhancing activity against resistant strains.

Q & A

Q. What rational design principles guide the development of derivatives with enhanced activity?

  • Methodology :
  • Bioisosteric replacement : Swap benzyl with pyridylmethyl to improve target affinity .
  • Fragment-based drug design : Merge indole and pyrimidine cores with known pharmacophores .
  • Free-Wilson analysis correlates substituent contributions (e.g., methyl at position 8) with potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methoxyphenyl)acetamide

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